molecular formula C19H22N2O3 B2362372 N1-(2,6-dimethylphenyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 898374-83-9

N1-(2,6-dimethylphenyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2362372
CAS No.: 898374-83-9
M. Wt: 326.396
InChI Key: RIFRXFZGBGCCIB-UHFFFAOYSA-N
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Description

N1-(2,6-dimethylphenyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-dimethylphenyl)-N2-(2-methoxyphenethyl)oxalamide typically involves the reaction of 2,6-dimethylaniline with 2-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide compound. The general reaction scheme is as follows:

    Step 1: Reaction of 2,6-dimethylaniline with oxalyl chloride to form the corresponding oxalyl chloride derivative.

    Step 2: Addition of 2-methoxyphenethylamine to the oxalyl chloride derivative to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced equipment and techniques to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N1-(2,6-dimethylphenyl)-N2-(2-methoxyphenethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N1-(2,6-dimethylphenyl)-N2-(2-methoxyphenethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2,6-dimethylphenyl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,6-dimethylphenyl)-N2-(2-methoxyphenethyl)urea: Similar structure but with a urea linkage instead of an oxalamide.

    N1-(2,6-dimethylphenyl)-N2-(2-methoxyphenethyl)carbamate: Contains a carbamate linkage.

    N1-(2,6-dimethylphenyl)-N2-(2-methoxyphenethyl)amide: Features an amide linkage.

Uniqueness

N1-(2,6-dimethylphenyl)-N2-(2-methoxyphenethyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-7-6-8-14(2)17(13)21-19(23)18(22)20-12-11-15-9-4-5-10-16(15)24-3/h4-10H,11-12H2,1-3H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFRXFZGBGCCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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